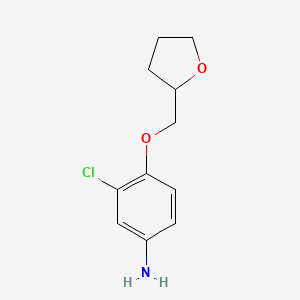

3-Chloro-4-(tetrahydro-2-furanylmethoxy)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Chloro-4-(tetrahydro-2-furanylmethoxy)aniline, also known as 3-Chloro-4-THFA, is an organic compound that has been studied for its potential applications in the fields of biochemistry and physiology. It is a versatile compound that can be used to synthesize a variety of related compounds, and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Properties of Novel Compounds

Aniline derivatives, similar to "3-Chloro-4-(tetrahydro-2-furanylmethoxy)aniline," play a crucial role in the synthesis of novel compounds. For example, the reaction of chloral with substituted anilines has been shown to result in the formation of novel substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones. These compounds have significant potential in developing new materials with unique spectroscopic and structural properties (Issac & Tierney, 1996).

Environmental and Health Impact Studies

Studies on the environmental and health impacts of various chemical compounds, including those related to aniline derivatives, provide insights into their potential risks and benefits. For example, research on dioxins and similar toxic compounds reveals their effects on human health and the environment, guiding the safe handling and regulatory policies for chemicals containing aniline structures (Bertazzi et al., 1998).

Chemical Fixation of CO2

Aniline derivatives are explored for their potential in chemical fixation of CO2, presenting a novel avenue for the synthesis of functionalized azole compounds. This approach highlights the role of aniline compounds in addressing environmental challenges, such as climate change, by converting CO2 into valuable chemicals (Vessally et al., 2017).

Catalytic Wet Air Oxidation

The treatment of toxic nitrogen-containing compounds, often present in chemical and pharmaceutical industries, utilizes processes like Catalytic Wet Air Oxidation (CWAO). Aniline derivatives, including those similar to "this compound," are frequently studied for their effectiveness in these oxidation processes, indicating their importance in industrial waste treatment applications (Oliviero et al., 2003).

Safety and Hazards

properties

IUPAC Name |

3-chloro-4-(oxolan-2-ylmethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c12-10-6-8(13)3-4-11(10)15-7-9-2-1-5-14-9/h3-4,6,9H,1-2,5,7,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBUDXWNITUWFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=C(C=C(C=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Butyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1341252.png)